molecular formula C19H27N3O3 B2496193 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide CAS No. 896381-75-2

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide

Cat. No.: B2496193
CAS No.: 896381-75-2
M. Wt: 345.443
InChI Key: GJCVVRADROTFEW-UHFFFAOYSA-N
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Description

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone. One common method employs a one-pot reaction in ethanol at reflux conditions using a heterogeneous Lewis acid catalyst, such as poly(4-vinylpyridine) supported BF3 . This method is efficient, cost-effective, and environmentally friendly, allowing for easy purification and reuse of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylhexanamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a quinazolinone core with a pentylhexanamide side chain sets it apart from other related compounds .

Properties

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-2-3-8-13-20-17(23)12-5-4-9-14-22-18(24)15-10-6-7-11-16(15)21-19(22)25/h6-7,10-11H,2-5,8-9,12-14H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVVRADROTFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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